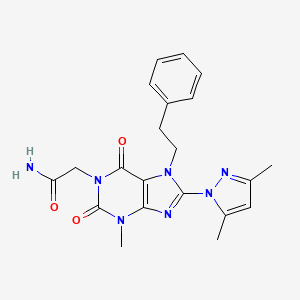

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains a purine structure, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .

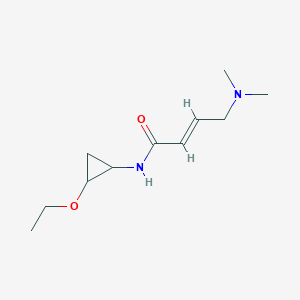

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole compounds are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . Purines can be synthesized through several methods, including the Traube purine synthesis .

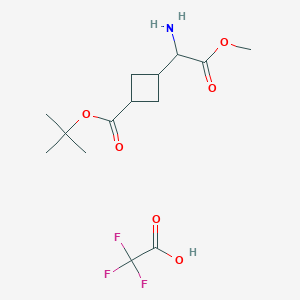

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the purine structure is a larger, nine-membered ring that contains four nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including N-alkylation and N-acylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazoles are generally colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

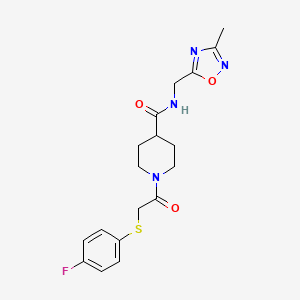

Selective Antagonist Ligands for A2B Adenosine Receptors

Compounds structurally related to the one have been synthesized and evaluated for their selective antagonism towards A2B adenosine receptors. For example, MRE 2029-F20, a compound with a similar structure, has been identified as a selective antagonist ligand for A2B adenosine receptors. This compound, through its selective binding, represents a valuable tool for the pharmacological characterization of the A2B adenosine receptor subtype, providing insights into receptor-mediated physiological and pathological processes (Baraldi et al., 2004).

Coordination Complexes and Antioxidant Activity

Research involving pyrazole-acetamide derivatives has led to the synthesis and characterization of novel coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, highlighting the potential of such compounds in oxidative stress-related research and applications. The formation of these complexes and their structures have been elucidated, offering new avenues for the design of antioxidant agents (Chkirate et al., 2019).

Biological Activity and Crystal Structure Analysis

Compounds with pyrazole-acetamide motifs have been synthesized and their structures characterized, revealing their potential in biological applications. For instance, derivatives have been examined for their herbicidal and fungicidal activities, demonstrating the versatility of these compounds in agricultural and pharmaceutical research. The detailed analysis of their crystal structures provides foundational knowledge for understanding their activity mechanisms (Hu Jingqian et al., 2016).

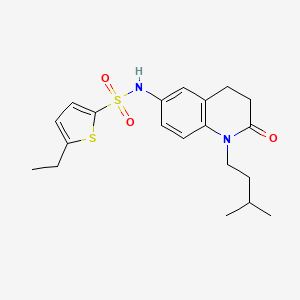

Antimicrobial Activity

The antimicrobial properties of new heterocycles incorporating the antipyrine moiety, which shares functional similarities with the compound , have been investigated. These studies have led to the development of compounds with potential applications in combating microbial infections, offering a basis for new antimicrobial agent design (Bondock et al., 2008).

Mechanism of Action

Target of Action

Compounds containing thepyrazole and imidazole moieties are known to interact with a wide range of biological targets . These include various enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.

Mode of Action

It’s known that pyrazole-bearing compounds exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The interaction of these compounds with their targets often results in the modulation of the target’s activity, leading to therapeutic effects.

Biochemical Pathways

Compounds containing the pyrazole moiety have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties can influence its bioavailability .

Result of Action

Given the broad range of biological activities associated with pyrazole-bearing compounds, it’s likely that this compound could have multiple effects at the molecular and cellular levels .

Future Directions

properties

IUPAC Name |

2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O3/c1-13-11-14(2)28(24-13)20-23-18-17(26(20)10-9-15-7-5-4-6-8-15)19(30)27(12-16(22)29)21(31)25(18)3/h4-8,11H,9-10,12H2,1-3H3,(H2,22,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCNCEJVOCLLPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrasodium 4-(3-{4-[1,5-dioxo-1,5-bis(4-sulfonatophenyl)pentan-3-yl]phenyl}-5-oxo-5-(4-sulfonatophenyl)pentanoyl)benzene-1-sulfonate](/img/structure/B2766599.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide](/img/structure/B2766606.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766610.png)

![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766617.png)